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For Researchers, Scientists, and Drug Development Professionals

Talabostat (formerly PT-100), an inhibitor of dipeptidyl peptidases (DPPs) such as fibroblast

activation protein (FAP), has been investigated as an anti-cancer agent both as a monotherapy

and in combination with other treatments. This guide provides an objective comparison of its

performance in these two settings, supported by experimental data from clinical trials.

At a Glance: Efficacy Showdown
Therapy Type Key Findings

Single-Agent Talabostat

Modest clinical activity observed. In a Phase II

trial for metastatic colorectal cancer, no

objective responses were seen, though 21% of

patients achieved stable disease.[1][2][3]

Combination Therapy

Demonstrates potential for synergistic effects,

though results vary. Combination with cisplatin

in advanced melanoma showed a 13.9% partial

response rate in evaluable patients.[4] When

combined with rituximab for chronic lymphocytic

leukemia, a 21% partial response rate was

observed in patients who had failed previous

therapies.[5] A combination with pembrolizumab

in advanced solid tumors resulted in a 47%

disease control rate.[6]
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Quantitative Data Summary
The following tables provide a detailed look at the quantitative outcomes from key clinical trials

of talabostat as a single agent and in combination therapies.

Table 1: Efficacy of Talabostat as a Single Agent

Cancer
Type

Phase
Number
of
Patients

Objective
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Metastatic

Colorectal

Cancer

II 28 0%

21%

(Stable

Disease)

1.6 months
Not

Reported

Data sourced from a Phase II trial in patients with previously treated metastatic colorectal

cancer.[1][2][3]

Table 2: Efficacy of Talabostat in Combination Therapy
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Cancer
Type

Combin
ation
Agent

Phase

Number
of
Patients
(evalua
ble)

Objectiv
e
Respon
se Rate
(ORR)

Disease
Control
Rate
(DCR)

Median
Progres
sion-
Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Advance

d Solid

Tumors

Pembroli

zumab
II 31 (19)

5.3%

(unconfir

med PR)

47%
2.7

months

20.5

months

Advance

d

Melanom

a

Cisplatin II 74 (43)

13.9%

(Partial

Respons

e)

60.4%

(PR +

SD)

2.8

months

8.5

months

Chronic

Lymphoc

ytic

Leukemi

a

Rituxima

b
II 20 (19)

21%

(Partial

Respons

e)

84% (PR

+ SD)

3.6

months

Not

Reported

Non-

Small

Cell Lung

Cancer

Docetaxe

l
II 42

7.1% (2

PR, 1

CR)

Not

Reported

Not

Reported

Not

Reported

Data for Advanced Solid Tumors with Pembrolizumab from a Phase II basket study.[6] Data for

Advanced Melanoma with Cisplatin from a Phase II trial in second-line stage IV melanoma.[4]

[7][8] Data for Chronic Lymphocytic Leukemia with Rituximab from a Phase II study in patients

previously treated with a rituximab/fludarabine regimen.[5] Data for Non-Small Cell Lung

Cancer with Docetaxel from a Phase II trial in patients who failed previous platinum-based

chemotherapy.[9]

Experimental Protocols
Talabostat as a Single Agent in Metastatic Colorectal
Cancer
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Study Design: This was a single-arm, open-label Phase II study.[1][3]

Patient Population: Patients enrolled had metastatic colorectal cancer and had previously

received systemic chemotherapies.[1][2][3] Eligibility required measurable disease, a

performance status of 0 to 2, and adequate organ function.[1][2][3]

Dosing Regimen: Patients were treated with 200 µg of Val-boroPro (Talabostat)
administered orally twice daily (BID) continuously.[1][2][3]

Endpoint Assessments: Tumor response was evaluated using the Response Evaluation

Criteria in Solid Tumors (RECIST).[1]

Talabostat in Combination with Pembrolizumab for
Advanced Solid Cancers

Study Design: This was an open-label, Phase II basket trial.[6]

Patient Population: The study enrolled 31 patients with various advanced solid tumors.[6]

The trial included two cohorts: cohort A for checkpoint inhibitor (ICI) naive patients and

cohort B for ICI pretreated patients.[6]

Dosing Regimen: Patients received talabostat orally twice daily on days 1-14 and

pembrolizumab intravenously over 30 minutes on day 1.[10][11] Cycles were repeated every

21 days.[10][11]

Endpoint Assessments: The primary objectives were to assess dose-limiting toxicity (DLT)

rates and response rates using RECIST v1.1 and immune RECIST (iRECIST).[6]

Talabostat in Combination with Cisplatin for Advanced
Melanoma

Study Design: This was a Phase II, open-label, single-arm study.[7][8]

Patient Population: 74 patients with unresectable stage IV metastatic melanoma with no

more than one prior chemotherapy or biotherapy for stage IV disease were enrolled.[4]
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Dosing Regimen: Patients received four 3-week cycles of cisplatin (75 mg/m^2 on day 1) and

talabostat (300 µg twice daily orally on days 2 to 15).[4] Dose escalation to talabostat 400

µg twice daily was dependent on tolerability.[4] Following the combination cycles, patients

continued with single-agent talabostat until disease progression or unacceptable toxicity.[4]

Endpoint Assessments: The primary endpoint was overall response.[7][8] Secondary

endpoints included the rate of complete responses, duration of objective response,

progression-free survival (PFS), and overall survival.[7][8]

Talabostat in Combination with Rituximab for Chronic
Lymphocytic Leukemia (CLL)

Study Design: This was a single-arm, open-label Phase II study.[5]

Patient Population: The study included patients with advanced CLL who had previously been

treated with a rituximab/fludarabine regimen.[5]

Dosing Regimen: The 28-day treatment course consisted of rituximab 375mg/m^2 on Days

1, 8, 15, and 22, with talabostat 300mcg BID tablets for 6 days following each rituximab

infusion.[5]

Endpoint Assessments: The primary endpoint was disease response evaluated per NCI-WG

criteria.[5]

Visualizing the Mechanisms and Processes
Signaling Pathway of Talabostat
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Caption: Talabostat inhibits DPPs, leading to increased cytokine and chemokine levels, which

in turn stimulate an anti-tumor immune response.

Experimental Workflow for a Typical Combination
Therapy Trial
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.tandfonline.com/doi/pdf/10.4161/cbt.6.11.4874
https://pubmed.ncbi.nlm.nih.gov/18032930/
https://pubmed.ncbi.nlm.nih.gov/18032930/
https://www.researchgate.net/publication/5814546_Phase_II_trial_of_single_agent_Val-boroPro_Talabostat_inhibiting_Fibroblast_Activation_Protein_in_patients_with_metastatic_colorectal_cancer
https://www.cancernetwork.com/view/talabostat-active-phase-ii-trials-stage-iv-melanoma-cll
https://ashpublications.org/blood/article/106/11/2125/137987/Phase-2-Study-of-Talabostat-and-Rituximab-in
https://pubmed.ncbi.nlm.nih.gov/39853679/
https://pubmed.ncbi.nlm.nih.gov/39853679/
https://pubmed.ncbi.nlm.nih.gov/39853679/
https://pubmed.ncbi.nlm.nih.gov/19643020/
https://pubmed.ncbi.nlm.nih.gov/19643020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2731782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2731782/
https://pubmed.ncbi.nlm.nih.gov/19501491/
https://pubmed.ncbi.nlm.nih.gov/19501491/
https://www.mycancergenome.org/content/clinical_trials/NCT04171219/
https://www.withpower.com/trial/phase-3-neoplasms-2-2020-c9c0e
https://www.withpower.com/trial/phase-3-neoplasms-2-2020-c9c0e
https://www.benchchem.com/product/b1681214#efficacy-of-talabostat-as-a-single-agent-versus-combination-therapy
https://www.benchchem.com/product/b1681214#efficacy-of-talabostat-as-a-single-agent-versus-combination-therapy
https://www.benchchem.com/product/b1681214#efficacy-of-talabostat-as-a-single-agent-versus-combination-therapy
https://www.benchchem.com/product/b1681214#efficacy-of-talabostat-as-a-single-agent-versus-combination-therapy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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